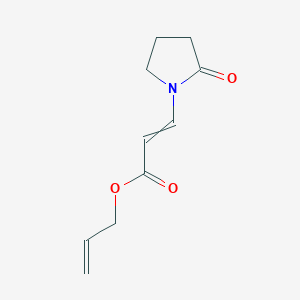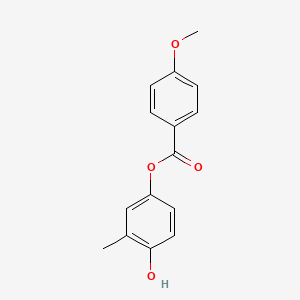![molecular formula C21H25NO4 B12544557 Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate CAS No. 142259-81-2](/img/structure/B12544557.png)
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 355.4283 daltons . This compound is characterized by the presence of a nitrophenyl group attached to a heptanoate ester, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
The synthesis of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate typically involves a multi-step process. One common method includes the esterification of 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate can be compared with similar compounds such as:
Methyl 4-(4-nitrophenyl)butanoate: This compound has a shorter carbon chain but shares the nitrophenyl group.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has a more complex structure but also contains a nitrophenyl group.
The uniqueness of this compound lies in its specific ester and nitrophenyl configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
142259-81-2 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 7-[4-[(4-nitrophenyl)methyl]phenyl]heptanoate |
InChI |
InChI=1S/C21H25NO4/c1-26-21(23)7-5-3-2-4-6-17-8-10-18(11-9-17)16-19-12-14-20(15-13-19)22(24)25/h8-15H,2-7,16H2,1H3 |
Clave InChI |
BQGZBWQQYXRMQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
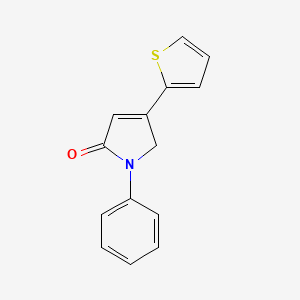
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
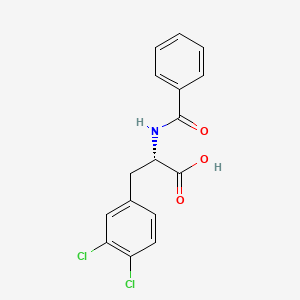
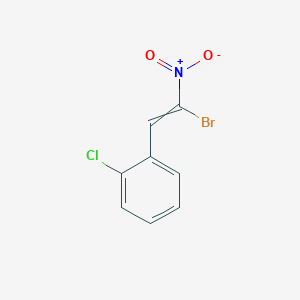
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
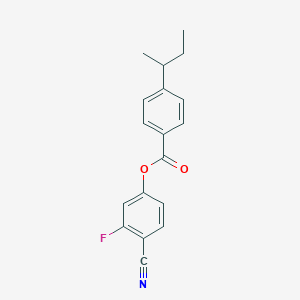
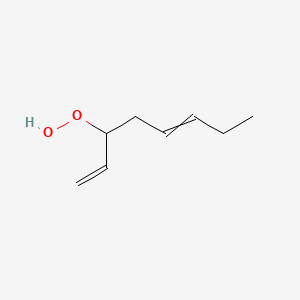
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
